molecular formula C6H6N2O4 B051374 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-78-8

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B051374
Key on ui cas rn: 13138-78-8
M. Wt: 170.12 g/mol
InChI Key: GEGNYFQOFWUIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440954B2

Procedure details

Acetic anhydride (8 ml, 85 mmol) was treated with nitric acid (1.020 ml, 15.98 mmol) (heating occurred upon addition); the mixture was cooled to RT and slowly added to a suspension of 1-methyl-1H-pyrrole-2-carboxylic acid (2 g, 15.98 mmol) in acetic anhydride (12 ml, 127 mmol) cooled to −30° C. The reaction was stirred at −30° C. for 0.5 hours, then at RT for 20 minutes. The mixture was cooled again to −30° C. to precipitate the desired product. The solid was quickly filtered in a frit funnel cooled in dry ice; after a few minutes at room temperature, the solid became deliquescent and resulted in a thick slurry/solution that was collected in a separate flask. The slurry was cooled at −30° C. and washed twice with a mixture of hexane (5 ml) and (iPr)2O (1 ml). The obtained solid was dried under vacuum, then treated with 2N NaOH till complete dissolution (10 ml) and precipitated again by addition of 37% HCl (20 ml). The solid was filtered, washed with water (10 ml) and finally dried under vacuum for 3 days to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Int. 15) (540 mg, 3.17 mmol, MS/ESI+ 170.9 [MH]+).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[N+:8]([O-:11])(O)=[O:9].[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([OH:20])=[O:19]>>[CH3:12][N:13]1[CH:17]=[C:16]([N+:8]([O-:11])=[O:9])[CH:15]=[C:14]1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.02 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(=CC=C1)C(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at −30° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30° C
WAIT
Type
WAIT
Details
at RT for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to −30° C.
CUSTOM
Type
CUSTOM
Details
to precipitate the desired product
FILTRATION
Type
FILTRATION
Details
The solid was quickly filtered in a frit funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled in dry ice
WAIT
Type
WAIT
Details
after a few minutes at room temperature
CUSTOM
Type
CUSTOM
Details
resulted in a thick slurry/solution that
CUSTOM
Type
CUSTOM
Details
was collected in a separate flask
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled at −30° C.
WASH
Type
WASH
Details
washed twice with a mixture of hexane (5 ml) and (iPr)2O (1 ml)
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried under vacuum
ADDITION
Type
ADDITION
Details
treated with 2N NaOH till complete dissolution (10 ml)
CUSTOM
Type
CUSTOM
Details
precipitated again by addition of 37% HCl (20 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
finally dried under vacuum for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.17 mmol
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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